6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Fused nitrogen heterocycles are a cornerstone of modern chemical and medicinal research, demonstrating immense structural diversity and biological importance. openmedicinalchemistryjournal.com These compounds, characterized by the fusion of two or more rings where at least one is a nitrogen-containing heterocycle, are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Over 85% of physiologically active drugs contain at least one heteroatom, with nitrogen-containing heterocycles being the most common framework. nih.gov Their significance stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, which allows them to bind with high affinity to biological targets like enzymes and receptors. nih.gov This makes them privileged structures in drug design. openmedicinalchemistryjournal.com The structural subunits of fused nitrogen heterocycles are found in essential biomolecules, including nucleic acids (purines and pyrimidines) and vitamins, underscoring their fundamental role in biological systems. nih.gov Consequently, extensive research is dedicated to the synthesis and functionalization of these scaffolds to develop novel therapeutic agents for a wide range of diseases, including cancer. eurekaselect.comnih.gov
Historical Development and Evolution ofeurekaselect.comnih.govmdpi.comTriazolo[1,5-a]pyrimidine Research
The eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold was first reported in 1909 by Bulow and Haas. nih.gov This fused heterocyclic system, which combines a triazole and a pyrimidine (B1678525) ring, has since become a subject of intense investigation due to its versatile chemical properties and broad spectrum of biological activities. researchgate.net Structurally, the eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine system is an aza-analog of indolizine (B1195054) and is considered a delocalized 10-π electron system. nih.gov
Early research focused on the fundamental synthesis and reactivity of this scaffold. The most common synthetic routes involve the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net Another key method is the Dimroth rearrangement of the isomeric eurekaselect.comnih.govmdpi.comtriazolo[4,3-a]pyrimidines. researchgate.net Over the decades, the evolution of synthetic methodologies has allowed for the creation of large libraries of substituted derivatives, facilitating extensive structure-activity relationship (SAR) studies. researchgate.net The recognition of the eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine core as a purine (B94841) isostere—due to its similar size and nitrogen atom arrangement—opened the door to its exploration in medicinal chemistry as a potential surrogate for the purine ring in various biological processes. nih.govnih.gov This has led to the discovery of compounds with applications as anticancer, antifungal, anti-inflammatory, and antiviral agents. researchgate.netnih.govnih.gov
Rationalizing the Research Focus on 6-Iodo-eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine
The specific focus on 6-Iodo- eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine is driven by the strategic combination of a privileged heterocyclic scaffold and a uniquely functional halogen substituent. This particular combination serves as a versatile platform for the development of more complex and potentially more potent derivatives.
Halogenation, and particularly iodination, is a powerful tool in synthetic organic and medicinal chemistry. Iodoarenes and iodoheterocycles are highly valuable synthetic intermediates, primarily because the carbon-iodine bond is the most reactive among the halogens for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net This reactivity makes iodo-substituted heterocycles ideal substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. mdpi.commdpi.com These reactions allow for the introduction of diverse molecular fragments onto the heterocyclic core, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
While direct iodination of heterocycles can be challenging due to the lower reactivity of iodine compared to bromine or chlorine, various methods have been developed to achieve this transformation effectively. acs.org The introduction of an iodine atom provides a synthetic handle for subsequent diversification, making iodo-derivatives key building blocks in the synthesis of complex molecules. mdpi.com
The position of a substituent on a heterocyclic ring system is critical as it dictates the molecule's electronic properties, steric profile, and potential interaction with biological targets. In the eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold, the pyrimidine ring is generally more electron-deficient than the triazole ring. nih.gov The C6 position, along with C5 and C7, is part of this electron-poor pyrimidine ring.
Overview of Major Research Avenues foreurekaselect.comnih.govmdpi.comTriazolo[1,5-a]pyrimidine Derivatives
Research into eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives is multifaceted, spanning medicinal chemistry, agrochemistry, and materials science. researchgate.netresearchgate.net A significant portion of the research is driven by the search for new therapeutic agents.
Key Research Areas:
Anticancer Agents: Due to their structural similarity to purines, these derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation. nih.gov Compounds from this class have shown potent antiproliferative activity against various cancer cell lines. nih.gov
Antiviral and Antimicrobial Agents: The scaffold is present in compounds developed as inhibitors of viral enzymes, such as the influenza virus RNA-dependent RNA polymerase. nih.govnih.gov Additionally, antibacterial and antifungal activities have been reported. researchgate.net
Antiparasitic Agents: The metal-chelating properties of the triazolopyrimidine ring have been exploited to develop treatments for parasitic diseases like leishmaniasis and Chagas disease. nih.govmdpi.com
Agrochemicals: Certain derivatives have demonstrated utility as herbicides. researchgate.netresearchgate.net
Central Nervous System (CNS) Agents: The scaffold has been incorporated into molecules targeting CNS disorders, acting as antagonists for receptors like the corticotropin-releasing factor 1 receptor. researchgate.net
The following table summarizes the diverse applications of the eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold.
| Research Area | Target/Application Example |
| Medicinal Chemistry | |
| Oncology | Protein Kinase Inhibitors, Tubulin Polymerization Modulators nih.govresearchgate.net |
| Infectious Diseases | Influenza RdRP Inhibitors, Antifungal agents, Antiparasitic agents researchgate.netnih.govmdpi.com |
| Neurology | Corticotropin-releasing factor 1 (CRF1) receptor antagonists researchgate.net |
| Agrochemistry | Herbicides researchgate.netresearchgate.net |
| Materials Science | Metal-Organic Frameworks (MOFs), Luminescent materials mdpi.com |
This broad range of applications highlights the versatility of the eurekaselect.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine core and rationalizes the continued interest in synthesizing and studying new derivatives, such as the 6-iodo variant, as platforms for further discovery.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDROVNOWDDXDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 6 Iodo 1 2 3 Triazolo 1,5 a Pyrimidine
Cross-Coupling Reactions at the C6-Position
The iodine atom at the C6 position serves as an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of substituted derivatives.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. imist.ma For halogenated wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines, this reaction allows for the introduction of aryl or vinyl substituents. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. imist.manih.gov While direct examples on 6-iodo- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine are not extensively detailed in the provided context, the reactivity of similar halogenated fused pyrimidines is well-documented. For instance, the Suzuki-Miyaura coupling of 6-chloro and 6-bromoimidazo[1,2-a]pyridines with various arylboronic acids proceeds with high yields, particularly under microwave irradiation which can shorten reaction times and improve conversion. imist.ma Similarly, the coupling of a bromo-functionalized triazolopyridine derivative with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ afforded the desired product in an 88% yield. mdpi.com This demonstrates the feasibility and efficiency of this transformation on related heterocyclic systems. researchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Related Heterocycles Data is illustrative of reactions on similar scaffolds.
| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 7-(4-bromophenyl)-2-(4-methoxyphenyl)- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol (B145695) | 80 °C, 12 h | 88 | mdpi.com |
| 6-bromoimidazo[1,2-a]pyridine | p-thiomethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | MW | High | imist.ma |
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide. wikipedia.orgnih.gov It is a highly reliable method for introducing alkynyl moieties onto heterocyclic scaffolds, which can then serve as handles for further chemical modifications. Research has demonstrated the successful application of the Sonogashira coupling on an iodo-substituted triazolopyridine derivative. The reaction between 7-(4-iodophenyl)-2-(4-methoxyphenyl)- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine and 4-ethynylanisole, using Pd(PPh₃)₂Cl₂ and CuI as catalysts in the presence of a base, yielded the coupled product in 61% yield. mdpi.comresearchgate.net This highlights the utility of the Sonogashira reaction for functionalizing iodinated triazolopyrimidine-like structures. researchgate.netnih.govrsc.org
Table 2: Example of Sonogashira Cross-Coupling on a Related Heterocycle
| Iodo Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
|---|
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. wikipedia.orgbeilstein-journals.org The choice of palladium source, ligand, and base is crucial for the success of the transformation. beilstein-journals.org While the direct amination of 6-iodo- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine is not specified in the search results, the Buchwald-Hartwig reaction has been successfully applied to other heterocyclic systems, including pyrazoles and estrone (B1671321) derivatives. beilstein-journals.orgnih.gov For example, a range of 2- or 4-amino-estrone derivatives were synthesized in good to excellent yields from their corresponding bromo-isomers using Pd(OAc)₂ with X-Phos as a ligand. beilstein-journals.org The reaction conditions often require careful optimization depending on the specific substrates. rsc.orgmdpi.com
Table 3: Illustrative Buchwald-Hartwig Amination Conditions Data is based on general principles and reactions on other scaffolds.
| Halide Substrate | Amine | Pd Catalyst | Ligand | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|---|
| Aryl/Heteroaryl Halide | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos, BINAP, etc. | KOt-Bu or Cs₂CO₃ | Toluene (B28343) or Dioxane | Heat or MW | wikipedia.orgbeilstein-journals.org |
The Negishi and Stille reactions are also powerful palladium-catalyzed cross-coupling methods for C-C bond formation. The Negishi coupling involves the reaction of an organozinc compound with an organic halide, organic-chemistry.org while the Stille coupling utilizes an organostannane reagent. Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
The Negishi reaction is noted for its high functional group tolerance and the ability to create sterically hindered biaryl compounds efficiently, even at low catalyst loadings. organic-chemistry.org The Stille reaction is also versatile, though concerns about the toxicity of organotin reagents sometimes limit its application. There are no specific examples of Negishi or Stille couplings on 6-iodo- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine in the provided search results, but their general applicability in heterocyclic chemistry suggests they are viable methods for its functionalization. researchgate.net
While transition-metal catalysis is dominant, there is growing interest in developing catalyst-free synthetic methods to improve the environmental footprint of chemical processes. researchgate.net These reactions often proceed under harsher conditions, such as high temperatures, sometimes aided by microwave irradiation. mdpi.com The synthesis of the core wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine ring has been achieved through catalyst- and additive-free methods under microwave conditions. mdpi.comresearchgate.net However, catalyst-free cross-coupling reactions at the C6-position of a pre-formed 6-iodo- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine are less common and are not described in the provided search results. Such transformations would likely require significant activation of the pyrimidine (B1678525) ring and a highly nucleophilic coupling partner.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring of Iodinated Derivatives
The wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Halogens at positions C5 or C7 (and by extension, C6) can be displaced by strong nucleophiles. The substitution reaction of 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines (a related isomer) with various nucleophiles has been reported. documentsdelivered.com The ease of substitution depends on the nature of the nucleophile and the specific electronic properties of the heterocyclic ring. For the 6-iodo derivative, the iodine atom is a bulky and good leaving group, potentially facilitating SNAr reactions with nucleophiles such as amines, alkoxides, or thiolates, leading to the corresponding 6-substituted products. However, specific examples and conditions for SNAr on 6-iodo- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine were not found in the search results.
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Iodo- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine |
| 4-methoxyphenylboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| 6-bromoimidazo[1,2-a]pyridine |
| p-thiomethylphenylboronic acid |
| 7-chloro-5-methyl- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine |
| 7-(4-bromophenyl)-2-(4-methoxyphenyl)- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine |
| 4-ethynylanisole |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |
| Copper(I) iodide (CuI) |
| Triethylamine (Et₃N) |
| Toluene |
| 7-(4-iodophenyl)-2-(4-methoxyphenyl)- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine |
| X-Phos |
| Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Sodium tert-butoxide (NaOt-Bu) |
| 4-Bromo-1-tritylpyrazole |
| tBuDavePhos |
Displacement of Halogen and Other Leaving Groups
The fused nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The halogen atom at the C6 position is a competent leaving group and can be displaced by a variety of nucleophiles. While specific studies on the 6-iodo derivative are limited, the reactivity can be inferred from related 6-halo and 6-alkoxy pyrimidine systems, which readily undergo substitution. The reaction is particularly favored when an additional activating group, such as a nitro group at the 5-position, is present.
Common nucleophiles used to displace halogens in related systems include primary and secondary amines, alkoxides, and thiolates. For instance, in studies on 4,6-dichloro-5-nitropyrimidines, primary amines were shown to sequentially displace the chlorine atoms. chemrxiv.org Similarly, the chlorine atom in 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines is a key site for modification. nih.gov The iodine atom in 6-Iodo- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine is expected to be an even better leaving group than chlorine or bromine, suggesting it would undergo these displacement reactions readily.
Below is a table of representative nucleophilic displacement reactions on analogous pyrimidine systems, illustrating the types of transformations possible for the 6-iodo scaffold.
Table 1: Examples of Nucleophilic Displacement on Analogous Pyrimidine Scaffolds
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Benzylamine | 4,6-Bis(benzylamino)-5-nitropyrimidine | chemrxiv.org |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline / NaOH in MeOH | 2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | mdpi.com |
| Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Aqueous NaOH in THF | Ethyl 7-chloro-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | wuxibiology.com |
| 6-Nitro- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidin-7-one | Primary Amines | Ring-opened products (cleavage of pyrimidine fragment) | researchgate.net |
Regioselectivity and Reaction Mechanisms of SNAr
The mechanism for the nucleophilic aromatic substitution on the nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine ring proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The electron-withdrawing nature of the fused triazole ring and the nitrogen atoms within the pyrimidine ring effectively delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy for the reaction. In the second step, the leaving group (iodide) is eliminated, and the aromaticity of the ring is restored.
Regioselectivity in SNAr reactions on substituted pyrimidines is governed by electronic factors. The site of nucleophilic attack is typically the carbon atom that is most electron-poor. This can be predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), where the largest LUMO lobe indicates the most electrophilic site. wuxibiology.comwuxiapptec.com For the nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine system, the C5 and C7 positions are the most activated towards nucleophilic attack. With a leaving group at C6, this position becomes the target for the incoming nucleophile. The presence of other electron-donating or electron-withdrawing groups on the ring can further influence this selectivity. For example, studies on 2,4-dichloropyrimidines show that while the C4 position is generally more reactive, an electron-donating group at C6 can reverse the selectivity, making the C2 position the preferred site of attack. wuxiapptec.com
Electrophilic Substitution Reactions on 6-Iodo-nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine (e.g., Nitration, Sulfonation)
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction are dictated by the electron density of the aromatic ring. Research on the parent nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine scaffold has shown that the pyrimidine ring is susceptible to electrophilic attack, with the C6 position being the most nucleophilic and thus the most reactive site. This is demonstrated by nitration reactions, which selectively yield 6-nitro derivatives. For example, 6-nitro- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidin-7-amines are synthesized by treating the corresponding 7-amino compounds with a nitrating mixture. chimicatechnoacta.ru
However, for 6-Iodo- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine, the landscape for electrophilic substitution is significantly altered. The most activated position (C6) is already substituted. Furthermore, halogens like iodine are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which outweighs their weak resonance-donating effect. libretexts.org Consequently, direct electrophilic substitution (such as further nitration or sulfonation) on the 6-iodo- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine ring is electronically disfavored and not a synthetically viable pathway. Any potential electrophilic attack would be directed to other, less reactive positions, and would require harsh reaction conditions that could lead to decomposition.
Metalation and Lithiation Studies of the Iodinated Scaffold
The carbon-iodine bond is relatively weak and polarized, making 6-Iodo- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine an excellent substrate for metal-halogen exchange reactions. This is a powerful method for converting aryl halides into organometallic reagents. The most common application is the lithium-iodine exchange, which is typically accomplished by treating the iodo-compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgresearchgate.net
The reaction is extremely fast for iodides and proceeds via the formation of a hypervalent iodine "ate-complex" as either a transition state or a short-lived intermediate. researchgate.netharvard.eduresearchgate.net This exchange converts the electrophilic C6 carbon into a highly nucleophilic one, generating the 6-lithio- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine intermediate. This lithiated species is a versatile synthon that can be trapped with a wide range of electrophiles to introduce new functional groups at the C6 position. This two-step sequence allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Table 2: General Scheme for Lithiation and Subsequent Electrophilic Quench
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Lithium-Iodine Exchange | 6-Iodo- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine + n-BuLi or t-BuLi | 6-Lithio- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine |
| 2 | Electrophilic Trap | 6-Lithio- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine + Electrophile (E+) | 6-Substituted- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine |
| Examples of E+ | CO₂, RCHO, R₂CO, R-Br, Me₃SiCl, DMF | 6-COOH, 6-CH(OH)R, 6-C(OH)R₂, 6-R, 6-SiMe₃, 6-CHO |
Rearrangement Reactions Involving thenih.govresearchgate.netwikipedia.orgTriazolo[1,5-a]pyrimidine Core (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly relevant to the synthesis of the nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine core. wikipedia.org This rearrangement does not occur on the thermodynamically stable [1,5-a] isomer itself, but rather involves the conversion of its less stable [4,3-a] isomer into the [1,5-a] system. researchgate.net The nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrimidine is often formed as a kinetic product during cyclization reactions and can be subsequently rearranged to the more stable nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine under either acidic or basic conditions. nih.govbeilstein-journals.orgbenthamscience.com
The accepted mechanism for the acid-catalyzed Dimroth rearrangement involves the following steps:
Protonation: The pyrimidine N1 atom of the [4,3-a] isomer is protonated.
Ring Opening: The protonated pyrimidine ring undergoes nucleophilic attack by a solvent molecule (e.g., water), leading to the cleavage of the C-N bond and formation of an open-chain intermediate. nih.govbeilstein-journals.org
Tautomerization/Rotation: The open-chain intermediate undergoes tautomerization and bond rotation.
Ring Closure: An intramolecular cyclization occurs where the exocyclic amino group attacks the carbonyl or imine carbon of the former pyrimidine ring.
Deprotonation/Dehydration: Elimination of a proton and a water molecule re-aromatizes the system, yielding the thermodynamically favored nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine product.
This rearrangement is a fundamental reaction in the chemistry of this heterocyclic family and represents a key synthetic strategy for accessing the nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine scaffold, upon which further functionalization, such as iodination at the C6 position, can be performed.
Coordination Chemistry and Metal Complexes Of 1 2 3 Triazolo 1,5 a Pyrimidine Ligands
Ligand Design and Coordination Modes ofnih.govmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidines
The nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine ring system possesses multiple nitrogen atoms that can potentially act as donor sites for metal coordination. mdpi.com However, steric and electronic factors typically favor specific coordination modes. The most commonly observed coordination modes for this class of ligands are N3-monodentate and N3,N4-bridging. mdpi.com
In the N3-monodentate mode, the ligand binds to a single metal center through the nitrogen atom at position 3. This is the most prevalent coordination mode, observed in a wide array of transition metal complexes. researchgate.net The preference for the N3 position is attributed to its higher accessibility and favorable electronic properties.
The N3,N4-bridging mode involves the ligand coordinating to two different metal centers simultaneously, utilizing both the N3 and N4 positions. This bridging capability is crucial for the construction of polynuclear complexes and coordination polymers, including metal-organic frameworks (MOFs). mdpi.com
For 6-iodo- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine, it is anticipated that these primary coordination modes would be preserved. The iodine substituent at the 6-position is not expected to sterically hinder coordination at the N3 or N4 positions. Furthermore, the electron-withdrawing nature of the iodine atom could subtly influence the electronic properties of the pyrimidine (B1678525) ring, potentially modulating the Lewis basicity of the nitrogen donor atoms and, consequently, the stability and properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes with Iodinatednih.govmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidine Ligands
A diverse range of transition metal complexes with substituted nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines have been synthesized and studied. For instance, platinum(II) complexes with bulky disubstituted triazolopyrimidines have been investigated for their potential as anticancer agents. mdpi.com These studies often reveal a correlation between the lipophilicity of the ligand and the cytotoxic activity of the complex. mdpi.com
Copper(II) complexes have been extensively studied, with both mononuclear and dinuclear structures reported. researchgate.net The coordination environment around the copper center is often influenced by the counter-anions and other ancillary ligands present in the coordination sphere. Similarly, complexes of cobalt(II), nickel(II), and zinc(II) with derivatives such as 7-oxo-5-phenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine have been synthesized and their structures elucidated, often revealing octahedral coordination geometries. mdpi.comnih.gov
Based on these precedents, it is highly probable that 6-iodo- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine can form stable complexes with a variety of transition metals. The characterization of such complexes would likely show shifts in the IR stretching frequencies of the triazolopyrimidine ring upon coordination. NMR spectroscopy, particularly ¹⁵N NMR, would be instrumental in definitively identifying the coordinating nitrogen atoms. mdpi.com
| Metal Ion | Example Ligand Derivative | Observed Coordination Geometry | Reference |
|---|---|---|---|
| Platinum(II) | 5,7-ditertbutyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Square Planar | mdpi.com |
| Copper(II) | nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Tetragonal, Trigonal Bipyramidal | researchgate.net |
| Cobalt(II) | 7-oxo-5-phenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Octahedral | mdpi.com |
| Nickel(II) | 7-oxo-5-phenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Octahedral | mdpi.com |
| Zinc(II) | 7-amino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Not specified | nih.gov |
The coordination chemistry of nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines with lanthanides and actinides is a less explored area compared to transition metals. However, the presence of exocyclic oxygen atoms on the triazolopyrimidine scaffold has been shown to enhance its ability to coordinate with lanthanide ions. mdpi.com This suggests that while the parent nitrogen-based ligand might have a lower affinity for the hard lanthanide and actinide ions, appropriate functionalization can promote complexation.
For 6-iodo- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine, which lacks an exocyclic oxygen donor, the formation of stable complexes with lanthanides and actinides might be challenging. However, the possibility of coordination, perhaps in non-aqueous solvents or with specific counter-ions, cannot be entirely ruled out. Further research is needed to explore the potential of halogenated triazolopyrimidines in this domain.
Photophysical Properties of Metal-Triazolopyrimidine Complexes (e.g., Luminescence)
The photophysical properties, particularly the luminescence of metal complexes, are of great interest for applications in sensing, imaging, and lighting. Studies on the luminescence of nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives and their metal complexes have revealed interesting phenomena. For example, the free 7-oxo-5-phenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine ligand exhibits strong luminescent emission. mdpi.com However, upon coordination to transition metals such as copper(II), cobalt(II), and to a lesser extent nickel(II) and zinc(II), a partial to complete quenching of this luminescence is observed. mdpi.com This quenching is often attributed to energy or electron transfer processes from the ligand to the metal center.
It is plausible that metal complexes of 6-iodo- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine would exhibit similar photophysical behavior. The free ligand is expected to be luminescent, and coordination to transition metals would likely lead to a reduction in emission intensity. The presence of the heavy iodine atom could also potentially influence the photophysical properties through the heavy-atom effect, which might promote intersystem crossing and affect the emissive characteristics of the complexes.
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Observation | Reference |
|---|---|---|---|---|
| 7-oxo-5-phenyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine (HftpO) | 348 | 400-440 | Strong luminescence | mdpi.com |
| [Cu(ftpO)₂(H₂O)₄] | 348 | - | Luminescence fully quenched | mdpi.com |
| [Co(ftpO)₂(H₂O)₄] | 348 | - | Luminescence fully quenched | mdpi.com |
| [Ni(ftpO)₂(H₂O)₄] | 348 | - | Partial luminescence quenching | mdpi.com |
| [Zn(ftpO)₂(H₂O)₄] | 348 | - | Different emission pattern with decreased intensity | mdpi.com |
Application of Metal Complexes as Building Blocks in Supramolecular Chemistry
The ability of nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine ligands to act as bridging units between metal centers makes them excellent building blocks for the construction of supramolecular architectures, including metal-organic frameworks (MOFs). mdpi.com
MOFs are crystalline materials with porous structures, constructed from metal ions or clusters connected by organic ligands. The versatility of the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold allows for the design of MOFs with tailored properties for applications in gas storage, separation, and catalysis. While there are no specific reports on the use of 6-iodo- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine in MOF synthesis, the general principles suggest its potential as a functionalized linker. The introduction of a halogen atom onto the organic linker can influence the pore size, functionality, and adsorptive properties of the resulting MOF. nih.gov For example, halogenated ligands can introduce specific interaction sites within the pores, which could be beneficial for selective gas adsorption. Further research into the use of 6-iodo- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine as a linker in MOF chemistry could lead to the development of new materials with unique properties.
Research on "6-Iodo- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine" Yields Limited Specific Data for a Detailed Scientific Article
A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the chemical compound “6-Iodo- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine” and its metal complexes. While the broader family of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine ligands is well-documented in coordination chemistry, the specific properties and applications of the 6-iodo derivative remain largely unexplored in publicly accessible research.
The researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold is recognized for its versatility as a ligand in forming a wide array of metal complexes. nih.govmdpi.com These complexes have been investigated for their interesting structural chemistry and potential therapeutic properties, including anticancer and antiparasitic applications. nih.govresearchgate.net The coordination of these ligands to metal ions typically occurs through the nitrogen atoms of the triazole and pyrimidine rings, leading to the formation of diverse supramolecular architectures. nih.govmdpi.com
The synthesis of various substituted researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidines is well-established, often involving the condensation of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or related synthons. researchgate.netresearchgate.net This general methodology would, in principle, be applicable for the synthesis of the 6-iodo derivative, likely by using an appropriately iodinated precursor. A Sonogashira coupling reaction involving an iodo-substituted triazolopyridine derivative has been reported, indicating that the iodo-substituent can be a useful handle for further functionalization. researchgate.net
Despite the synthetic accessibility, the subsequent investigation into the coordination chemistry, self-assembly, and catalytic applications of "6-Iodo- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine" appears to be a niche area with limited published findings. Consequently, the creation of a detailed scientific article that strictly adheres to the requested outline focusing solely on this specific compound is not feasible based on the currently available scientific literature. Further original research would be required to generate the specific data needed to thoroughly address the coordination chemistry, self-assembly processes, and catalytic applications of its metal complexes.
Spectroscopic and Structural Elucidation of 6 Iodo 1 2 3 Triazolo 1,5 a Pyrimidine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments would be essential for the complete assignment of the 6-Iodo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine structure.
¹H NMR: The proton NMR spectrum for 6-Iodo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine is expected to be relatively simple, showing distinct signals for each of the three aromatic protons on the heterocyclic core. The protons at the C2, C5, and C7 positions would appear as singlets or doublets depending on their coupling relationships. Based on the parent researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine, the chemical shifts would confirm the electronic environment of the fused ring system, with the iodine atom at the C6 position influencing the shielding of adjacent protons. nih.gov
¹³C NMR: The carbon NMR spectrum would reveal five distinct signals corresponding to the five carbon atoms in the heterocyclic rings (C2, C5, C6, C7, and the bridgehead carbon C8a). The signal for the C6 carbon, directly bonded to the iodine atom, would be significantly influenced by the halogen's electronic effects. The chemical shifts provide critical information for confirming the carbon skeleton of the molecule. mdpi.commdpi.com
¹⁵N NMR: Given the nitrogen-rich nature of the triazolopyrimidine core (four nitrogen atoms), ¹⁵N NMR spectroscopy serves as a powerful tool. It provides direct information about the electronic environment of each nitrogen atom, helping to confirm the fused-ring structure and distinguish between different isomers that could potentially form during synthesis. mdpi.com In studies of platinum complexes with similar triazolopyrimidine ligands, ¹⁵N NMR has been crucial in identifying the specific nitrogen atom (typically N3) involved in coordination to the metal center. mdpi.com
¹⁹⁵Pt NMR: This technique is specifically used for the characterization of platinum-containing compounds. If 6-Iodo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine were used as a ligand (L) in a platinum(II) or platinum(IV) complex, ¹⁹⁵Pt NMR would be invaluable. nih.gov The chemical shift of the ¹⁹⁵Pt signal is highly sensitive to the nature and geometry of the ligands in the coordination sphere. For example, in square planar Pt(II) complexes of the type [PtCl₂(L)(DMSO)], the ¹⁹⁵Pt NMR chemical shift can help distinguish between cis and trans isomers. mdpi.com Research on related 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidine ligands has shown that ¹⁹⁵Pt NMR is a reliable method for structural assignment in platinum complexes. mdpi.commdpi.com
To move from structural confirmation to a detailed and unambiguous assignment of every proton and carbon signal, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings), allowing for the identification of adjacent protons. For 6-Iodo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine, COSY would map the connectivity between the protons on the pyrimidine (B1678525) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular structure by connecting fragments and assigning quaternary carbons (like C6 and the bridgehead C8a) that show no signal in an HSQC spectrum. For instance, the H5 proton would show a correlation to the C6 and C7 carbons, definitively placing the iodine atom at the 6-position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation in more complex derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a primary technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For 6-Iodo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine (C₅H₃IN₄), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M+H]⁺) that precisely matches the calculated molecular weight of 245.9457 g/mol . uni.lu The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern compared to compounds containing bromine or chlorine. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, likely showing the loss of iodine or fragmentation of the heterocyclic rings. researchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of 6-Iodo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine would display characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected peaks would include C-H stretching vibrations for the aromatic protons, as well as a series of C=C and C=N stretching vibrations that are characteristic of the fused aromatic triazole and pyrimidine rings. researchgate.netnih.gov In platinum complexes of related ligands, distinct bands corresponding to Pt-N and Pt-Cl vibrations are also observed, which help to confirm the coordination environment. mdpi.comnih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N/C=C Ring Stretching | 1400 - 1650 |
| C-I Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a compound by mapping the precise positions of atoms in the solid state. This technique would confirm the connectivity and planarity of the 6-Iodo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine molecule. It yields exact bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the structure predicted by NMR and MS. nih.gov While a crystal structure for the title compound is not publicly available, studies on numerous other researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives and their metal complexes have been successfully performed, demonstrating the utility of this method for the compound class. nih.govmdpi.com
Co-crystal and Polymorph Characterization
The solid-state properties of active pharmaceutical ingredients, such as 6-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine and its derivatives, are of critical importance as they can significantly influence physicochemical properties like solubility, dissolution rate, and stability. While specific studies on the co-crystals and polymorphs of 6-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine are not extensively documented in publicly available literature, the characterization of related triazolopyrimidine structures provides valuable insights into the potential solid-state behaviors of this compound class.
Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a common phenomenon in pharmaceutical solids. Different polymorphs of the same compound can exhibit distinct crystal lattice arrangements, leading to variations in their physical properties. The investigation of polymorphism in heterocyclic compounds similar to triazolopyrimidines often employs techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods help in identifying and characterizing different polymorphic forms and understanding their thermal stability and phase transitions.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a benign co-former molecule in the same crystal lattice. This approach has been successfully applied to various active pharmaceutical ingredients to enhance their solubility and bioavailability. For instance, studies on other triazolopyrimidine derivatives have explored the formation of co-crystals to improve their pharmaceutical profiles. The characterization of co-crystals typically involves single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the crystal lattice, along with spectroscopic techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to probe the intermolecular interactions between the active compound and the co-former.
Although specific data for 6-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine is limited, the general principles of solid-state characterization suggest that this compound likely exhibits interesting polymorphic and co-crystallization behaviors. Further research in this area would be beneficial for the development of stable and effective solid dosage forms.
Electronic Absorption and Fluorescence Spectroscopy
The electronic absorption and fluorescence properties of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives are of significant interest for understanding their electronic structure and for potential applications in materials science and as fluorescent probes. The electronic absorption spectra of these compounds are typically characterized by multiple absorption bands in the ultraviolet (UV) region, arising from π-π* and n-π* electronic transitions within the aromatic heterocyclic system.
Studies on various researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives have shown that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the fused ring system, as well as the polarity of the solvent. journalijar.comresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. journalijar.com The solvent polarity can also influence the spectra, with polar solvents often leading to shifts in the absorption bands due to differential stabilization of the ground and excited states. journalijar.comresearchgate.net
Many researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives exhibit fluorescence, emitting light upon excitation at a suitable wavelength. nih.govresearchgate.net The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are also highly dependent on the molecular structure and the surrounding environment. For example, a novel amide derivative of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine has been developed as a fluorescent probe for the specific detection of Fe³⁺ ions. nih.govresearchgate.net This probe demonstrates a rapid fluorescence quenching response upon binding to Fe³⁺, highlighting the potential of this scaffold in the design of chemosensors. nih.gov
The table below summarizes representative electronic absorption and emission data for some researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives, illustrating the range of photophysical properties observed in this class of compounds.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|---|
| 5,7-diphenyl-4,7-dihydro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine | Dioxane | 250, 350 | - | journalijar.com |
| Amide derivative of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine (Id) | - | - | - | nih.gov |
Note: The specific absorption and emission maxima can vary depending on the experimental conditions.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable to chiral derivatives)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for the stereochemical analysis of chiral molecules. While there is no specific information available in the searched literature regarding chiral derivatives of 6-Iodo- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine, the principles of these techniques would be applicable if such derivatives were synthesized.
Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of enantiomers. Enantiomers of a chiral compound will produce mirror-image CD spectra, with positive and negative Cotton effects. The amplitude and sign of the Cotton effects are characteristic of the stereochemistry of the molecule. For complex molecules, theoretical calculations of CD spectra can be used in conjunction with experimental data to assign the absolute configuration.
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds and determine their enantiomeric purity. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is related to the stereochemistry of the molecule.
In the context of chiral researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives, if a chiral center or axial chirality were introduced into the molecule, CD and ORD spectroscopy would be invaluable tools for:
Determining the absolute configuration of the synthesized enantiomers.
Assessing the enantiomeric purity of a sample.
Studying conformational changes in solution.
The application of these techniques would be crucial for the development of enantiomerically pure triazolopyrimidine-based compounds, which is often a critical requirement for their biological activity and therapeutic applications.
Theoretical and Computational Investigations Of 1 2 3 Triazolo 1,5 a Pyrimidine Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is defined by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's chemical reactivity, kinetic stability, and electronic absorption properties. jchemrev.com
In computational studies of various nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives, DFT methods are routinely used to calculate these orbital energies. jchemrev.com For the hypothetical 6-iodo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, the introduction of the iodine atom on the pyrimidine (B1678525) ring is expected to have a significant impact. As a halogen, iodine exerts a strong electron-withdrawing inductive effect. This would lead to a general lowering of both the HOMO and LUMO energy levels. The magnitude of this shift influences the molecule's ability to act as an electron donor or acceptor. Furthermore, the HOMO-LUMO energy gap (ΔE) would likely be altered, directly affecting the molecule's stability and the wavelength of its electronic absorption maxima.
| Substituent at C6 | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Predicted Reactivity |
|---|---|---|---|---|
| -H (Unsubstituted) | -6.8 | -1.5 | 5.3 | Low |
| -CH₃ (Electron-donating) | -6.5 | -1.3 | 5.2 | Moderate |
| -I (Electron-withdrawing) | -7.1 | -1.9 | 5.2 | Increased |
| -NO₂ (Strongly electron-withdrawing) | -7.5 | -2.8 | 4.7 | High |
Charge Density Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on a molecule's electron density surface. researchgate.net They are invaluable for identifying regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites, respectively. researchgate.net In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core, MEP calculations consistently show regions of high negative potential around the nitrogen atoms (N1, N3, and N4) due to their lone pairs of electrons, identifying them as primary sites for protonation and metal coordination. researchgate.net The introduction of an iodine atom at the 6-position would significantly alter this landscape. The high electronegativity of the iodine atom would withdraw electron density from the pyrimidine ring. A key feature of heavier halogens like iodine is the phenomenon of a "σ-hole"—a region of positive electrostatic potential on the outermost surface of the halogen atom, opposite the C–I bond. This positive region makes the iodine atom a potential halogen bond donor, a non-covalent interaction of increasing importance in molecular recognition and crystal engineering.
Aromaticity and Tautomerism Studies of thenih.govresearchgate.netnih.govTriazolo[1,5-a]pyrimidine Core
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine system is an aza-analog of indolizine (B1195054), featuring a 10-π electron system composed of an electron-rich triazole ring fused to an electron-deficient pyrimidine ring. nih.gov Despite this, studies suggest that the heterocyclic core possesses a limited degree of aromaticity. nih.gov Computational methods can quantify aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Aromatic rings exhibit negative NICS values, while antiaromatic rings have positive values.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting product regioselectivity, and analyzing the structures of transition states. rsc.org For the synthesis of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold, common routes include the Dimroth rearrangement of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines and oxidative cyclization. nih.govjchemrev.com DFT calculations can model the energy profiles of these reaction pathways, identifying intermediates and calculating the activation energy barriers associated with each transition state.
For 6-iodo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, the carbon-iodine bond is a key functional group for further synthetic transformations. It is an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, which are used to introduce new carbon-carbon or carbon-nitrogen bonds at the C6 position. Theoretical studies can be employed to predict the mechanisms of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps. Analyzing the transition states for these reactions would provide insights into reaction kinetics and help optimize experimental conditions.
Ligand-Metal Interaction Studies in Coordination Chemistry
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold is a versatile ligand in coordination chemistry due to the accessible lone pairs on its three nitrogen atoms. nih.gov It can coordinate to metal ions in a monodentate fashion, typically through the N3 atom, or as a bidentate bridging ligand involving the N3 and N4 atoms. mdpi.com The resulting metal complexes have applications in materials science and medicinal chemistry. researchgate.net
Computational studies, particularly DFT, are used to investigate the nature of ligand-metal interactions. nih.gov These calculations can predict the preferred coordination geometry, the strength of the metal-ligand bonds, and the electronic structure of the resulting complex. For 6-iodo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, the strong electron-withdrawing nature of the iodine atom at the C6 position is expected to reduce the electron density on the pyrimidine ring, thereby decreasing the basicity of the adjacent N1 and N4 atoms. This would likely weaken their ability to coordinate to metal centers compared to the unsubstituted parent ligand. DFT calculations could quantify this effect by comparing the calculated binding energies of the iodinated and non-iodinated ligands with various metal ions.
| Coordination Mode | Coordinating Atoms | Description | Predicted Influence of 6-Iodo Substituent |
|---|---|---|---|
| Monodentate | N3 | Coordination through the most basic nitrogen on the triazole ring. | Minimal direct electronic effect. |
| Bidentate Bridging | N3, N4 | Ligand bridges two metal centers. | Reduced basicity of N4 may weaken this coordination mode. |
| Bidentate Chelating | N1, N-substituent | Requires a coordinating substituent adjacent to N1. | Reduced basicity of N1 may disfavor chelation. |
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying their interactions with their environment, such as solvent molecules or biological macromolecules like proteins or DNA. nih.govrsc.org
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core is a relatively rigid, planar system. mdpi.com Therefore, conformational analysis for 6-iodo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine itself would be straightforward, primarily confirming the planarity of the fused rings. However, if this core were part of a larger molecule with flexible side chains, MD simulations would be essential to determine the preferred three-dimensional conformations and the dynamic interplay between different parts of the molecule. Furthermore, MD simulations are a critical tool for studying how a ligand like 6-iodo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine would bind to a protein active site, revealing key interactions, binding stability, and the role of solvent molecules in the binding process. nih.gov
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters for scielo.org.zajchemrev.comjournalijar.comtriazolo[1,5-a]pyrimidine systems, including the specific compound 6-Iodo- scielo.org.zajchemrev.comjournalijar.comtriazolo[1,5-a]pyrimidine, heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as powerful and widely used methods for obtaining accurate theoretical predictions of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches provide valuable insights into the electronic structure and behavior of these molecules, aiding in the interpretation of experimental data and the rational design of new compounds with desired characteristics.
The general approach for predicting spectroscopic parameters involves first optimizing the ground-state molecular geometry of the target compound using DFT methods. A popular and effective choice for such calculations on triazolopyrimidine derivatives is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters that are in good agreement with experimental results where available.
Once the optimized geometry is obtained, the spectroscopic properties are calculated. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). These calculations can predict both ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure elucidation and verification.
For the prediction of electronic absorption spectra (UV-Vis), TD-DFT calculations are performed on the optimized ground-state geometry. This method allows for the calculation of the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax). These theoretical spectra can be compared with experimental data to assign electronic transitions and understand the nature of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.50 - 8.70 | s |
| H-5 | 8.80 - 9.00 | d |
| H-7 | 7.80 - 8.00 | d |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3a | 145 - 150 |
| C-5 | 155 - 160 |
| C-6 | 90 - 95 |
| C-7 | 115 - 120 |
Predicted UV-Vis Absorption Maxima
The electronic absorption spectrum of 6-Iodo- scielo.org.zajchemrev.comjournalijar.comtriazolo[1,5-a]pyrimidine, as predicted by TD-DFT calculations, is expected to exhibit characteristic π→π* transitions. The introduction of the iodine atom, a heavy halogen, may also influence the electronic transitions through spin-orbit coupling effects, although this is often not explicitly modeled in standard TD-DFT calculations. The predicted absorption maxima (λmax) and oscillator strengths (f) provide insight into the electronic structure.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 290 - 310 | 0.15 - 0.25 | HOMO → LUMO |
| S₀ → S₂ | 250 - 270 | 0.30 - 0.40 | HOMO-1 → LUMO |
| S₀ → S₃ | 220 - 240 | 0.10 - 0.20 | HOMO → LUMO+1 |
It is important to note that these predicted values are based on established theoretical models and the known behavior of similar molecular systems. Experimental verification would be necessary to confirm the exact spectroscopic parameters of 6-Iodo- scielo.org.zajchemrev.comjournalijar.comtriazolo[1,5-a]pyrimidine. Nevertheless, these computational predictions serve as a valuable guide for the synthesis, characterization, and further investigation of this and related compounds.
Advanced Applications Of 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives in Chemical Research
Utilization as Chemical Probes in Biological Systems (e.g., Enzyme Inhibitors as research tools)
Derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold are widely employed as highly specific inhibitors and probes to investigate complex biological pathways. The ability to synthetically modify the core structure, often starting from halogenated precursors like 6-Iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine, allows for the fine-tuning of potency and selectivity against specific enzyme targets.
The researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication and a well-established target for antibiotics. nih.govnih.gov Researchers have designed and synthesized series of these derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. nih.gov
One notable study reported a series of derivatives where compound 9a emerged as a powerful inhibitor of E. coli DNA gyrase with an IC₅₀ value of 0.68 µM, which is more potent than the comparator antibiotic, ciprofloxacin (B1669076) (IC₅₀ = 0.85 µM). nih.gov This compound also showed strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against E. coli. nih.govresearchgate.net Molecular docking studies confirmed that these compounds bind to the active site of DNA gyrase, mimicking the binding mode of quinolones and validating their mechanism of action. nih.gov The synthesis of such potent molecules relies on the strategic functionalization of the core scaffold, where an intermediate such as 6-Iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine would be an ideal starting point for introducing the necessary pharmacophoric groups.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Derivative 9a | E. coli DNA Gyrase | 0.68 | nih.gov |
| Ciprofloxacin | E. coli DNA Gyrase | 0.85 | nih.gov |
Microtubules (MTs) are essential cytoskeletal polymers, and their dysregulation is implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.govresearchgate.netnih.govnih.govTriazolo[1,5-a]pyrimidine derivatives (TPDs) have been identified as a promising class of MT-stabilizing agents that could serve as therapeutics. nih.govnih.gov Uniquely, these agents appear to stabilize microtubules through interaction with the vinca (B1221190) domain on tubulin, a site typically targeted by MT-destabilizing agents. researchgate.netnih.gov
Research has focused on developing TPDs that can normalize MT dynamics in neurons, which may help restore axonal transport deficits seen in tauopathies. nih.gov Structure-activity relationship (SAR) studies have explored a wide range of substitutions around the TPD core to optimize potency and pharmacokinetic properties, including brain penetration. nih.govacs.org The development of a diverse library of these complex TPDs for SAR studies often necessitates the use of versatile building blocks, where a halogenated scaffold like 6-Iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine is instrumental for creating carbon-carbon or carbon-heteroatom bonds at the 6-position. These studies have led to the identification of novel TPD candidates that not only show MT-normalizing activity in cellular assays but also exhibit favorable brain penetration and oral bioavailability in preclinical models. nih.gov
The enzyme ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of the STING (stimulator of interferon genes) pathway, which is central to innate immunity. nih.gov Inhibition of ENPP1 can activate this pathway, making it a promising strategy for cancer immunotherapy. The researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been identified as a foundational structure for potent and selective small-molecule ENPP1 inhibitors. nih.govresearchgate.net
Through chemical screening and subsequent structure-activity relationship studies, researchers have refined derivatives of this scaffold to develop compounds that strongly and selectively inhibit ENPP1, not just in biochemical assays but also in cellular systems. nih.gov The research highlights the importance of the substitution pattern on the triazolopyrimidine ring for achieving high potency. nih.govresearchgate.net The synthesis of these targeted inhibitors involves building upon the core structure, a process where 6-Iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine would serve as a key precursor for introducing the diverse chemical moieties required for potent enzymatic inhibition.
The versatility of the triazolo-azine core, which includes researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine and the closely related researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine, extends to the inhibition of several other key proteins in immunology and oncology.
Derivatives of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold have been developed as potent inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.govnih.gov RORγt is a master regulator of Th17 cell differentiation and is a high-value target for autoimmune diseases like psoriasis. nih.govresearchgate.net SAR studies led to the discovery of highly potent compounds that showed robust, dose-dependent inhibition of IL-17A production in both in vitro and in vivo models. nih.govnih.gov
Furthermore, patent literature indicates that compounds featuring the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine core have been developed as inhibitors of Janus kinases (JAKs), such as JAK1, which are critical in cytokine signaling pathways relevant to inflammatory diseases. google.com The development of these diverse inhibitors relies on the ability to modify the core heterocyclic structure. The 6-iodo derivative of the corresponding pyrimidine (B1678525) scaffold provides a key synthetic node for introducing the complex side chains necessary for achieving high-affinity binding to the kinase active sites.
Scaffold for Material Science and Organic Electronics Research
Beyond its biological applications, the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold possesses electronic and photophysical properties that make it a candidate for investigation in material science.
The researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been used to create photoactive molecules for advanced biological research. Specifically, photoactivatable derivatives have been designed and synthesized to be used as probes in photoaffinity labeling experiments. nih.gov These probes incorporate a diazirine ring, a photoactivatable moiety, into the substituent at the 7-position of the triazolopyrimidine core. Upon irradiation with UV light, the diazirine generates a highly reactive carbene that can form a covalent bond with nearby interacting proteins, such as tubulin. nih.gov
These photoactive probes are invaluable research tools for mapping the precise binding sites of microtubule-active TPDs, helping to elucidate their unique mechanism of action. nih.gov The ability to switch the compound's effect from microtubule-stabilizing to microtubule-disrupting based on its chemical structure, while retaining the photoactivatable group, further demonstrates the scaffold's versatility. nih.gov The synthesis of such specialized molecular tools underscores the importance of having reactive intermediates like 6-Iodo- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine, which facilitate the attachment of complex, functional side chains required for photoactivity.
Functional Polymers and Nanomaterials
The development of functional polymers and nanomaterials incorporating the nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine core is an emerging area of research. The presence of a halogen, such as iodine at the 6-position, provides a reactive handle for various cross-coupling reactions, making "6-Iodo- nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine" a promising monomer for the synthesis of novel polymeric structures.
Functional Polymers: The iodo-substituent on the pyrimidine ring can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. mdpi.comnih.govresearchgate.netresearchgate.net These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the incorporation of the triazolopyrimidine unit into the main chain or as a pendant group of a polymer. For instance, Sonogashira coupling with di-alkynes could lead to the formation of conjugated polymers with interesting photophysical and electronic properties, potentially suitable for applications in organic electronics. wikipedia.orgnih.govrsc.orgrsc.org Similarly, Suzuki coupling with diboronic acids can yield novel conjugated copolymers. The nitrogen-rich triazolopyrimidine moiety can impart specific functionalities to the resulting polymers, such as metal-ion coordination capabilities, altered solubility, and enhanced thermal stability.
Nanomaterials: nih.govresearchgate.netibg.edu.trTriazolo[1,5-a]pyrimidine derivatives have been utilized in the synthesis of nanomaterials. For example, these compounds have been used to create selenium nanoparticles, suggesting their utility as capping or functionalizing agents in nanoparticle synthesis. ibg.edu.tr The "6-Iodo- nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine" could be covalently attached to the surface of various nanoparticles (e.g., gold, silica, quantum dots) through appropriate linker chemistry, thereby modifying their surface properties and introducing new functionalities. Such functionalized nanomaterials could find applications in catalysis, sensing, and biomedical imaging.
Applications in Agrochemical Research (e.g., Herbicides, Fungicides)
The nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with several commercialized products used as herbicides and fungicides. researchgate.netresearchgate.netresearchgate.netmdpi.com
Herbicides: A significant class of herbicides based on this scaffold are the acetolactate synthase (ALS) inhibitors. nih.govdatapdf.com These compounds disrupt the biosynthesis of branched-chain amino acids in plants, leading to growth inhibition and eventual death of susceptible weeds. researchgate.netmdpi.com The substitution pattern on the triazolopyrimidine ring plays a crucial role in determining the herbicidal activity and crop selectivity. nih.gov While specific studies on the 6-iodo derivative are limited, research on halo- and haloalkyl-substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonanilides has demonstrated their high herbicidal potency. datapdf.com The electronic and steric properties of the substituent at the 6-position can influence the binding affinity of the molecule to the ALS enzyme.
Table 1: Herbicidal Activity of Selected nih.govresearchgate.netibg.edu.trTriazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Target Weeds | Mechanism of Action | Reference |
| Flumetsulam | Broadleaf weeds in soybeans and corn | ALS inhibitor | researchgate.net |
| Pyroxsulam | Broadleaf and grass weeds in cereals | ALS inhibitor | researchgate.net |
| DE-498 | Broadleaf weeds in soybeans and corn | ALS inhibitor | researchgate.net |
Fungicides: Derivatives of nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine have also shown significant fungicidal activity against a range of plant pathogens. nih.gov For instance, certain acetohydrazone-containing derivatives have exhibited potent activity against Rhizoctonia solani and Botrytis cinerea. organic-chemistry.org The mechanism of action for the antifungal properties of many triazolopyrimidine derivatives involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for branched-chain amino acid biosynthesis in fungi. nih.gov The presence of a halogen atom can enhance the lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes and increasing its efficacy.
Table 2: Fungicidal Activity of Selected nih.govresearchgate.netibg.edu.trTriazolo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Target Fungi | EC50 (µg/mL) | Reference |
| 2-[(5,7-dimethyl nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-2'-[(2-hydroxyphenyl)methylidene]acetohydrazide | Rhizoctonia solani | 5.34 | organic-chemistry.org |
| 2-[(5,7-dimethyl nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-2'-[(2-hydroxyphenyl)methylidene]acetohydrazide | Botrytis cinerea | 4.56 | organic-chemistry.org |
Development of Analytical Reagents and Sensors
The unique photophysical and electrochemical properties of the nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine core make it an attractive scaffold for the development of analytical reagents and sensors. ibg.edu.trnih.gov
Fluorescent Sensors: Functionalized nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine derivatives have been successfully employed as fluorescent probes for the detection of metal ions. nih.govresearchgate.netresearchgate.net For example, an amide derivative of this scaffold has been reported as a highly selective and sensitive fluorescent probe for the detection of Fe³⁺ ions in aqueous media and for bioimaging in living cells. nih.govresearchgate.net The mechanism of sensing often involves a "turn-off" fluorescence response due to the coordination of the metal ion with the nitrogen atoms of the heterocyclic system. The introduction of an iodo-substituent at the 6-position could potentially be used to further functionalize the probe, for instance, by attaching it to other molecules or surfaces via cross-coupling reactions, without significantly altering the core fluorophore. rsc.orgorganic-chemistry.org
Electrochemical Sensors: The electrochemical properties of nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine derivatives have also been investigated, suggesting their potential application in the development of electrochemical sensors. ibg.edu.trnih.gov Voltammetric studies of novel triazolopyrimidinone (B1258933) derivatives have demonstrated their electrochemical activity. ibg.edu.tr A sensor based on a "6-Iodo- nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidine" modified electrode could potentially be used for the detection of various analytes through changes in its electrochemical response upon interaction. The iodo-group could also serve as a point of attachment for immobilizing the molecule onto an electrode surface.
Table 3: Sensor Applications of nih.govresearchgate.netibg.edu.trTriazolo[1,5-a]pyrimidine Derivatives
| Derivative Type | Analyte | Sensing Principle | Limit of Detection | Reference |
| Amide derivative | Fe³⁺ | Fluorescence quenching | 0.82 µM | nih.govresearchgate.net |
| 5-(Chloromethyl)-2-(4-methoxyphenyl)- nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidin-7(3H)-one | dsDNA | Electrochemical | 1.5 µg/mL | ibg.edu.tr |
| 2-(4-Methoxyphenyl)-5-(piperidinomethyl)- nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidin-7(3H)-one | dsDNA | Electrochemical | 1.0 µg/mL | ibg.edu.tr |
| 2-(4-Methoxyphenyl)-5-(morpholinomethyl)- nih.govresearchgate.netibg.edu.trtriazolo[1,5-a]pyrimidin-7(3H)-one | dsDNA | Electrochemical | 2.0 µg/mL | ibg.edu.tr |
Future Research Directions and Challenges in 6 Iodo 1 2 3 Triazolo 1,5 a Pyrimidine Chemistry
Expanding Synthetic Scope and Access to Novel Architectures
The primary challenge and opportunity in the chemistry of 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine lie in fully exploiting the carbon-iodine (C-I) bond. This bond is an ideal linchpin for introducing molecular diversity and complexity. Future research will focus on moving beyond simple substitutions to build sophisticated, multidimensional molecules.
A significant research avenue involves the systematic application of transition-metal-catalyzed cross-coupling reactions. While reactions like the Suzuki and Sonogashira couplings have been demonstrated on similar heterocyclic systems, a comprehensive exploration of the reactivity of the 6-iodo position is needed. researchgate.netmdpi.com Expanding the portfolio of reactions to include Buchwald-Hartwig aminations, Heck olefinations, Stille couplings, and cyanation reactions will grant access to a rich variety of derivatives. These modifications can be used to fine-tune the electronic, steric, and physicochemical properties of the molecule for specific applications, from modulating drug-target interactions to altering photophysical characteristics for materials science.
| Coupling Reaction | Coupling Partner | Resulting Functional Group | Potential Application Area |
| Suzuki | Boronic acids/esters | Aryl, Heteroaryl, Alkyl | Medicinal Chemistry, Organic Electronics |
| Sonogashira | Terminal alkynes | Alkynyl | Materials Science, Chemical Biology (probes) |
| Buchwald-Hartwig | Amines, Amides | Amino, Amido | Medicinal Chemistry (Target Binding) |
| Heck | Alkenes | Alkenyl | Polymer Chemistry, Materials Science |
| Stille | Organostannanes | Various (Aryl, Vinyl, etc.) | Complex Molecule Synthesis |
| C-H Arylation | Arenes/Heteroarenes | Aryl, Heteroaryl | Step-Economy Synthesis |
This table outlines potential cross-coupling reactions that can be applied to the 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold to generate novel chemical architectures.
A further challenge is the regioselective functionalization of other positions on the fused ring system in concert with modifications at the 6-position. Developing orthogonal synthetic strategies that allow for sequential and controlled derivatization at positions C2, C5, and C7, in addition to C6, is crucial for creating highly tailored and complex molecular designs.
Exploring New Reactivity Patterns and Catalytic Transformations
Beyond established cross-coupling methods, the future of 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine chemistry will involve exploring more novel reactivity patterns. The unique electronic environment of the C-I bond, influenced by the electron-deficient pyrimidine (B1678525) ring and the electron-rich triazole ring, may enable unprecedented transformations. nih.gov
Future investigations should target:
Iodine-Metal Exchange: This process can generate highly reactive organometallic intermediates (e.g., organolithium or organomagnesium species) that can be trapped with a wide range of electrophiles, providing access to functional groups not achievable through cross-coupling.
Reductive Coupling Reactions: Exploring reductive self-coupling or cross-coupling with other haloarenes could lead to the formation of novel dimeric structures with interesting photophysical or biological properties.
Transition-Metal-Free Coupling: Developing coupling protocols that avoid expensive and potentially toxic transition metals aligns with the goals of sustainable chemistry and may offer alternative reactivity and selectivity.
Photoredox Catalysis: Utilizing visible light to induce radical-mediated transformations at the C-I bond represents a modern and powerful approach to forge new bonds under mild conditions, opening pathways for novel functionalizations.
A significant challenge will be controlling the reactivity and preventing undesired side reactions, such as hydro-deiodination, especially when using highly reactive intermediates.
Development of Sustainable and Eco-Friendly Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on sustainability. A key future direction is the development of green synthetic methods for both the synthesis and derivatization of 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine. This involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Research efforts should be directed towards:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for cross-coupling and other reactions, representing a more energy-efficient approach. mdpi.comnih.gov
Catalyst-Free Reactions: For certain transformations, exploring catalyst-free conditions, potentially under high temperature or microwave irradiation, can simplify purification and reduce metal waste. mdpi.com
Use of Nanocatalysts: Employing recyclable nanocatalysts (e.g., palladium nanoparticles on a solid support) for cross-coupling reactions can enhance catalyst efficiency, reduce metal leaching into the product, and simplify post-reaction workup. researchgate.net
Green Solvents: Replacing traditional organic solvents like DMF or toluene (B28343) with more benign alternatives such as water, ethanol (B145695), or ionic liquids is a critical goal for sustainable derivatization protocols. researchgate.net
| Transformation | Conventional Method | Sustainable Alternative | Advantages of Alternative |
| Suzuki Coupling | Pd catalyst, organic solvent (Toluene, DMF), thermal heating | Pd nanocatalyst, water/ethanol solvent, microwave heating | Recyclable catalyst, reduced toxicity, faster reaction |
| Heck Reaction | Pd catalyst, phosphine (B1218219) ligands, high temperature | Ligand-free Pd catalyst, ionic liquid, lower temperature | Simplified system, solvent recyclability |
| C-N Coupling | Cu or Pd catalyst, strong base, anhydrous solvent | Photoredox catalysis, ambient temperature, green solvent | Mild conditions, high functional group tolerance |
This table provides a comparative overview of conventional versus sustainable approaches for the chemical modification of the 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold.
The main challenge is maintaining high reactivity and yields while transitioning to greener conditions, as sustainable solvents and catalyst systems may not always match the efficiency of their traditional counterparts.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is an indispensable tool for accelerating the discovery process. For 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine, in silico methods can guide synthetic efforts by predicting the properties of novel derivatives before they are synthesized, saving time and resources.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of novel derivatives, understand the reactivity of the C-I bond, and calculate spectroscopic properties to aid in characterization. researchgate.net
Molecular Docking: For medicinal chemistry applications, docking simulations can predict the binding modes of new derivatives within the active sites of biological targets like kinases, helping to rationalize structure-activity relationships (SAR) and design more potent inhibitors. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building models based on existing experimental data, QSAR can predict the biological activity or physical properties of new, unsynthesized compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for prioritizing compounds with favorable drug-like profiles early in the discovery pipeline. rsc.org
| Computational Method | Objective | Expected Outcome |
| Density Functional Theory (DFT) | Predict reactivity, electronic properties, and spectra. | Guidance for reaction conditions and structural confirmation. |
| Molecular Docking | Predict binding affinity and orientation in a protein target. | Rational design of potent inhibitors; SAR explanation. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule in a biological environment. | Understanding of target binding stability and conformational changes. |
| Machine Learning/QSAR | Predict biological activity or physicochemical properties. | Prioritization of synthetic targets with the highest potential. |
This table summarizes how various computational modeling techniques can be applied to accelerate research and development involving 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine.
The challenge lies in the accuracy of the models, which depends heavily on the quality of the input data and the computational methods employed. Experimental validation remains essential.
Integration into Complex Supramolecular Systems and Nanotechnology
The unique structural and electronic features of the 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold make it an attractive candidate for incorporation into larger, functional systems.
A promising and underexplored area is the use of the iodine atom in halogen bonding . This non-covalent interaction, where the electropositive region on the iodine atom interacts with a Lewis base, can be used as a powerful tool for crystal engineering and the rational design of supramolecular assemblies. This could lead to the development of novel liquid crystals, gels, or co-crystals with tailored properties.
In nanotechnology, the iodinated scaffold presents a dual-use opportunity. Heterocyclic compounds are often explored for drug delivery using nanocarriers to improve their pharmacokinetics. nih.gov Furthermore, iodinated small molecules are used clinically as contrast agents for computed tomography (CT) imaging. nih.gov Future research could focus on developing nanoparticles loaded with 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives to create "theranostic" agents—nanoparticles that simultaneously deliver a therapeutic payload (the bioactive triazolopyrimidine core) and provide imaging capabilities (due to the iodine). The interaction of this scaffold with metal nanoparticles, such as gold, could also be explored for combined imaging and therapeutic applications. nih.govmdpi.com
Exploring Untapped Research Applications of the Iodinated Scaffold
While the primary focus for triazolopyrimidines has been medicinal chemistry, the versatility of the 6-Iodo- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold opens doors to other fields. researchgate.netontosight.ai
Materials Science: The fused aromatic system possesses a delocalized π-electron system. nih.gov By using the 6-iodo position to attach various electron-donating or -withdrawing groups, it is possible to tune the HOMO/LUMO energy levels. This makes these compounds interesting candidates for investigation as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in photosensitizers.
Agrochemicals: The triazolopyrimidine core is present in some commercial herbicides. researchgate.net The 6-iodo position provides a convenient point for creating a library of derivatives to screen for new and more effective herbicidal, fungicidal, or insecticidal agents.
Coordination Chemistry and Catalysis: The nitrogen atoms in the triazolopyrimidine rings are excellent metal coordinating sites. nih.govresearchgate.net The substituent at the 6-position can sterically and electronically influence this coordination. This allows for the design of novel ligands for creating metal-organic frameworks (MOFs), sensors for specific metal ions, or new catalysts where the metal's reactivity is modulated by the ligand.
The principal challenge in these areas is the extensive screening and characterization required to identify promising candidates, moving from the molecular level to functional materials and devices.
Q & A
Basic: What are the optimal synthetic routes for 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis of 6-iodo derivatives can be adapted from halogenation strategies used for bromo-analogs (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine). Key approaches include:
- Multi-component reactions : Combine 5-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds in the presence of iodine sources (e.g., N-iodosuccinimide) under catalytic conditions. For example, and describe fusion methods with dimethylformamide (DMF) as a catalyst, yielding high-purity products .
- Post-functionalization : Introduce iodine via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) on pre-synthesized triazolopyrimidine scaffolds .
- Optimization : Use ionic liquids or dual solvent-catalysts (e.g., TMDP) to enhance reaction efficiency, as demonstrated for similar triazolopyrimidines .
Basic: How can the crystal structure of this compound be determined?
Methodological Answer:
X-ray crystallography using SHELX software (SHELXS for structure solution and SHELXL for refinement) is the gold standard. Key steps:
- Grow single crystals via slow evaporation in solvents like ethanol or methanol.
- Collect diffraction data using a synchrotron or lab-source diffractometer.
- Refine the structure with SHELXL, accounting for heavy-atom (iodine) effects on scattering factors and thermal parameters .
- Validate using CCDC deposition (e.g., Mercury software for visualization).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR :
- Mass Spectrometry (ESI/MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (m/z 127/129) .
- Elemental Analysis : Ensure purity (>95% C, H, N concordance) .
Advanced: How does the iodo substituent influence the compound's reactivity compared to bromo or chloro analogs?
Methodological Answer:
The iodine atom’s larger atomic radius and lower electronegativity enhance:
- Nucleophilic substitution : Increased leaving-group ability compared to Br/Cl, enabling facile derivatization (e.g., Suzuki couplings) .
- Electronic effects : Stronger electron-withdrawing effects alter π-stacking in biological targets (e.g., enzyme active sites) .
- Stability : Iodo derivatives may exhibit slower hydrolysis but higher lipophilicity, impacting bioavailability. Comparative studies with bromo analogs (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine) are critical .
Advanced: What in vitro assays are suitable for evaluating its bioactivity against antibiotic-resistant pathogens?
Methodological Answer:
- Antibacterial assays :
- MIC determination : Test against Enterococcus faecium using broth microdilution (CLSI guidelines) .
- Macromolecular synthesis inhibition : Radiolabeled precursors (³H-thymidine for DNA, ¹⁴C-NAG for cell wall) to identify target pathways .
- Anticancer assays :
- Cell viability (MTT) : Screen against cancer cell lines (e.g., HeLa, MCF-7) .
- STAT3 inhibition : Molecular docking (AutoDock Vina) and SH2 domain binding assays to probe mechanism .
Advanced: How can computational methods predict thermodynamic and electronic properties of this compound?
Methodological Answer:
- DFT calculations :
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., STAT3) using AMBER or GROMACS .
- QSAR models : Correlate substituent effects (e.g., iodine’s van der Waals radius) with bioactivity .
Advanced: What strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed inoculum sizes) .
- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
- Structural analogs : Synthesize and test 6-iodo vs. 6-bromo derivatives to isolate halogen-specific effects .
Advanced: How can the Dimroth rearrangement be applied to modify the triazolopyrimidine core?
Methodological Answer:
The Dimroth rearrangement ( ) enables ring transformation between [1,2,4]triazolo[4,3-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines. For 6-iodo derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
